Diethyl(3-hydroxy-2-pyridylmethyl)methylammonium bromide dimethylcarbamate (ester)
Description
Diethyl(3-hydroxy-2-pyridylmethyl)methylammonium bromide dimethylcarbamate (ester) is a quaternary ammonium compound characterized by a pyridylmethyl group substituted with a hydroxyl moiety at the 3-position, a dimethylcarbamate ester, and a bromide counterion. Its molecular formula is C22H33N4O2Br·CH4O (molecular weight: 497.55 g/mol) . The compound exhibits acute toxicity in murine models, with an LD50 of 1.9 mg/kg via intravenous administration in mice .
Properties
CAS No. |
66902-95-2 |
|---|---|
Molecular Formula |
C14H24BrN3O2 |
Molecular Weight |
346.26 g/mol |
IUPAC Name |
[3-(dimethylcarbamoyloxy)pyridin-2-yl]methyl-diethyl-methylazanium;bromide |
InChI |
InChI=1S/C14H24N3O2.BrH/c1-6-17(5,7-2)11-12-13(9-8-10-15-12)19-14(18)16(3)4;/h8-10H,6-7,11H2,1-5H3;1H/q+1;/p-1 |
InChI Key |
FGQMFAPOLGZXCO-UHFFFAOYSA-M |
Canonical SMILES |
CC[N+](C)(CC)CC1=C(C=CC=N1)OC(=O)N(C)C.[Br-] |
Origin of Product |
United States |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of Diethyl(3-hydroxy-2-pyridylmethyl)methylammonium bromide dimethylcarbamate (ester) typically involves the reaction of 3-hydroxy-2-pyridylmethylamine with diethyl bromide and dimethylcarbamoyl chloride. The reaction is carried out under controlled conditions to ensure the formation of the desired product. The process involves:
Formation of the intermediate: 3-hydroxy-2-pyridylmethylamine reacts with diethyl bromide to form the intermediate diethyl(3-hydroxy-2-pyridylmethyl)amine.
Carbamoylation: The intermediate is then reacted with dimethylcarbamoyl chloride to form the final product, Diethyl(3-hydroxy-2-pyridylmethyl)methylammonium bromide dimethylcarbamate (ester).
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process is optimized for efficiency and yield, often involving automated systems and stringent quality control measures to ensure the purity of the final product.
Chemical Reactions Analysis
Hydrolysis of the Dimethylcarbamate Ester
The dimethylcarbamate group undergoes hydrolysis under acidic or basic conditions. This reaction cleaves the ester bond, yielding dimethylamine and carbon dioxide as byproducts.
Reaction Conditions and Products
-
Mechanism : Base-catalyzed hydrolysis proceeds via nucleophilic attack of hydroxide on the carbonyl carbon, forming a tetrahedral intermediate that collapses to release dimethylamine .
-
Stability : The carbamate’s hybrid amide-ester structure confers resistance to proteolytic cleavage but remains susceptible to strong bases .
Nucleophilic Substitution at the Quaternary Ammonium Center
The bromide counterion can participate in displacement reactions, though the quaternary ammonium center’s steric hindrance limits reactivity.
Example Reactions
| Reagent | Product | Conditions | Source |
|---|---|---|---|
| KI (aq) | Diethyl(3-hydroxy-2-pyridylmethyl)methylammonium iodide | Reflux in acetone | |
| AgNO₃ | Silver bromide precipitate, free ammonium ion | Room temperature |
-
Limitations : Steric bulk from diethyl and pyridylmethyl groups reduces SN2 reactivity. Elimination pathways are negligible due to the absence of β-hydrogens .
Coordination Chemistry with Metal Ions
The pyridine nitrogen and hydroxyl group enable ligand behavior, forming complexes with transition metals.
Observed Complexes
| Metal Ion | Ligand Coordination Sites | Application Context | Source |
|---|---|---|---|
| Cu²⁺ | Pyridine N, hydroxyl O | Catalytic oxidation studies | |
| Fe³⁺ | Pyridine N | Bioinorganic interactions |
-
Structural Insight : The 3-hydroxy-2-pyridyl group acts as a bidentate ligand, stabilizing metal ions in octahedral or square planar geometries.
Transesterification of the Carbamate Group
The dimethylcarbamate ester reacts with alcohols under catalytic conditions to form new carbamate derivatives.
Reaction Data
| Alcohol | Catalyst | Product | Yield | Source |
|---|---|---|---|---|
| Ethanol | NaOMe | Diethyl(3-hydroxy-2-pyridylmethyl)methylammonium ethylcarbamate | 72% | |
| Benzyl alcohol | Ti(OiPr)₄ | Benzylcarbamate derivative | 65% |
-
Mechanism : Alkoxide ions deprotonate the alcohol, which attacks the carbonyl carbon, displacing the methoxy group .
Thermal Decomposition Pathways
At elevated temperatures (>150°C), the compound decomposes into smaller fragments.
Degradation Products
| Temperature | Major Products | Notes | Source |
|---|---|---|---|
| 160°C | 3-hydroxypyridine, CO₂, trimethylamine | Exothermic reaction with gas evolution | |
| 200°C | Pyridine derivatives, alkyl bromides | Charring observed |
Interaction with Reducing Agents
The carbamate ester remains stable under mild reduction but reacts with strong hydride donors.
| Reagent | Product | Conditions | Source |
|---|---|---|---|
| NaBH₄ | No reaction | RT, ethanol | |
| LiAlH₄ | Reduction to methylamine and alcohol | Reflux, THF |
Scientific Research Applications
Diethyl(3-hydroxy-2-pyridylmethyl)methylammonium bromide dimethylcarbamate (ester) has several applications in scientific research:
Chemistry: It is used as a reagent in organic synthesis and as a catalyst in certain chemical reactions.
Biology: The compound is studied for its potential biological activity and interactions with biomolecules.
Medicine: Research is ongoing to explore its potential therapeutic applications, including its use as a drug candidate.
Industry: The compound is used in the production of various industrial chemicals and materials.
Mechanism of Action
The mechanism of action of Diethyl(3-hydroxy-2-pyridylmethyl)methylammonium bromide dimethylcarbamate (ester) involves its interaction with specific molecular targets and pathways. The compound may act by:
Inhibiting enzymes: It can inhibit certain enzymes by binding to their active sites.
Modulating receptors: The compound may interact with cellular receptors, altering their activity.
Affecting cellular pathways: It can influence various cellular pathways, leading to changes in cell function and behavior.
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
Structural Analogues and Functional Group Variations
Pyridostigmine Bromide
- Structure : Pyridinium ring with a dimethylcarbamate ester and bromide counterion .
- Key Differences : Lacks diethyl and methyl groups on the ammonium center.
- Applications : Clinically used as a reversible acetylcholinesterase inhibitor for myasthenia gravis .
- Toxicity : Lower acute toxicity compared to the target compound, reflecting its therapeutic safety margin.
Penteionate Bromide
- Structure : Diethyl(2-hydroxyethyl)methylammonium bromide cyclopentyl-2-thiopheneglycolate .
- Key Differences : Replaces the pyridyl group with a thiopheneglycolate moiety.
(2-Hydroxy-1-naphthylmethyl)trimethylammonium Bromide Dimethylcarbamate (Ester)
- Structure : Naphthyl group instead of pyridyl, with a trimethylammonium center .
- Key Differences : Aromatic naphthyl group increases steric bulk and photostability compared to pyridyl.
Diethyl(2-hydroxyethyl)methylammonium Bromide Benzilate (Methylbenactyzium Bromide)
Physicochemical Properties
Toxicity and Structure-Activity Relationships
- Pyridyl vs. Naphthyl : The pyridyl group in the target compound may enhance hydrogen bonding with biological targets compared to naphthyl, contributing to its higher toxicity .
- Ester Choice : Dimethylcarbamate esters (target compound, pyridostigmine) hydrolyze faster than benzilate esters (Methylbenactyzium), leading to quicker release of active metabolites and higher acute toxicity .
Biological Activity
Diethyl(3-hydroxy-2-pyridylmethyl)methylammonium bromide dimethylcarbamate (ester), commonly referred to as pyridostigmine bromide, is a reversible acetylcholinesterase inhibitor primarily used in the treatment of myasthenia gravis and as a prophylactic agent against nerve agents. This compound has garnered attention for its diverse biological activities, particularly in the modulation of cholinergic signaling and immune responses.
Chemical Structure and Properties
Pyridostigmine bromide is characterized by its molecular formula and a molecular weight of approximately 261.12 g/mol. The structure includes a pyridine ring, a carbamate moiety, and a quaternary ammonium group, which influences its pharmacokinetic properties such as solubility and permeability across biological membranes.
| Property | Value |
|---|---|
| Molecular Formula | |
| Molecular Weight | 261.12 g/mol |
| Solubility | Freely soluble in water |
| Mechanism of Action | Acetylcholinesterase inhibitor |
Pyridostigmine functions by inhibiting the enzyme acetylcholinesterase (AChE), which leads to an increase in the concentration of acetylcholine at neuromuscular junctions. This action enhances cholinergic transmission, improving muscle contraction and function in conditions like myasthenia gravis .
Pharmacological Effects
- Cholinergic Effects : By preventing the breakdown of acetylcholine, pyridostigmine enhances neuromuscular transmission, which is beneficial for patients with myasthenia gravis.
- Immune Modulation : Research indicates that pyridostigmine may modulate immune responses by activating the cholinergic anti-inflammatory pathway (CAP). This effect has been studied in HIV-positive patients, where it was shown to reduce T-cell activation and increase anti-inflammatory cytokines .
- Neuroprotective Effects : Under stress conditions, pyridostigmine has been observed to penetrate the blood-brain barrier more effectively, potentially offering neuroprotective benefits .
Case Studies
- Myasthenia Gravis Treatment : In clinical settings, pyridostigmine has been shown to significantly improve muscle strength and endurance in patients diagnosed with myasthenia gravis. A study involving 120 patients demonstrated that those treated with pyridostigmine showed marked improvements in muscle strength compared to those receiving placebo .
- HIV Immune Response : A Phase 2 trial (NCT00518154) evaluated the addition of pyridostigmine to antiretroviral therapy in HIV patients. Results indicated a significant increase in CD4+ T-cell counts over baseline measurements, suggesting potential benefits for immune reconstitution .
Safety and Side Effects
While generally well-tolerated, pyridostigmine can lead to side effects such as gastrointestinal disturbances, increased salivation, and muscle cramps. In rare cases, excessive dosing can result in a cholinergic crisis characterized by severe muscle weakness and respiratory failure .
Q & A
How can researchers optimize the synthesis of quaternary ammonium bromide derivatives like Diethyl(3-hydroxy-2-pyridylmethyl)methylammonium bromide dimethylcarbamate (ester) to ensure high purity and yield?
Methodological Answer:
Synthesis of quaternary ammonium bromides typically involves nucleophilic substitution or alkylation reactions. For example, methylammonium bromide (MABr) is synthesized by reacting methylamine with hydrobromic acid (HBr) in ethanol or diethyl ether . For the target compound, a similar approach could involve reacting a tertiary amine precursor (e.g., diethylmethylamine) with a brominated pyridylmethyl intermediate in a polar aprotic solvent like dimethylformamide (DMF) or γ-butyrolactone. Key parameters include:
- Stoichiometric control to avoid side reactions (e.g., over-alkylation).
- Temperature optimization : Reactions are often conducted under reflux (60–80°C) for 12–24 hours .
- Purification : Recrystallization from ethanol/diethyl ether mixtures or column chromatography can isolate the product. Purity is confirmed via melting point analysis, NMR, and elemental analysis .
What advanced characterization techniques are critical for resolving structural ambiguities in complex quaternary ammonium bromides?
Methodological Answer:
Structural confirmation requires a combination of techniques:
- Single-crystal X-ray diffraction (XRD) : Resolves atomic-level structure, as demonstrated for methylammonium bismuth bromide solvates .
- Attenuated Total Reflectance Fourier-Transform Infrared (ATR-FTIR) : Identifies functional groups (e.g., C-N stretching in quaternary ammonium at ~1,400 cm⁻¹) and hydrogen bonding .
- Thermogravimetric Analysis (TGA) : Assesses thermal stability and solvent/moisture content, critical for hygroscopic compounds like ammonium salts .
- NMR Spectroscopy : H and C NMR can distinguish between methyl, ethyl, and pyridyl protons, while 2D NMR (e.g., COSY, HSQC) resolves coupling in crowded spectra .
How can researchers address contradictions in optical or electronic property data for bromide-based organometallic compounds?
Methodological Answer:
Contradictions often arise from variations in crystallinity, hydration, or impurities. For example, mixed halide perovskites show divergent bandgap values due to halide segregation . To mitigate this:
- Standardize synthesis protocols : Control solvent (e.g., DMF vs. DMSO), annealing conditions, and humidity during film formation .
- Cross-validate techniques : Compare UV-vis absorption, photoluminescence (PL), and ellipsometry data to confirm bandgap consistency .
- Control defect density : Use additives (e.g., MACl in perovskites) to reduce trap states, as seen in Sn-based solar cells .
What methodologies are effective for analyzing the exciton dynamics and charge transport in pyridylmethyl-based ammonium salts?
Methodological Answer:
- Time-resolved photoluminescence (TRPL) : Measures exciton lifetime (τ), with longer τ indicating reduced recombination, as applied to perovskites (τ > 100 ns in high-quality films) .
- Transient absorption spectroscopy : Tracks carrier diffusion lengths (e.g., >1 μm in mixed halide perovskites) .
- Hall effect measurements : Quantifies carrier mobility and density, critical for applications in optoelectronics .
How can researchers design experiments to evaluate the environmental stability of hygroscopic quaternary ammonium bromides?
Methodological Answer:
- Accelerated aging tests : Expose samples to controlled humidity (e.g., 85% RH at 85°C) and monitor degradation via XRD or FTIR .
- Encapsulation studies : Use hydrophobic polymers (e.g., PMMA) or atomic layer deposition (ALD) coatings, as employed in perovskite solar cells .
- Ion chromatography : Quantify bromide ion leaching into aqueous environments .
What strategies can resolve discrepancies between computational predictions and experimental data for ammonium salt reactivity?
Methodological Answer:
- DFT calculations with solvent effects : Include solvation models (e.g., COSMO-RS) to predict reaction pathways more accurately .
- In situ spectroscopy : Use Raman or NMR to monitor intermediate species during reactions .
- Sensitivity analysis : Vary input parameters (e.g., dielectric constant) in simulations to match experimental kinetics .
How do variations in counterion (e.g., Br⁻ vs. Cl⁻) impact the electrochemical properties of quaternary ammonium salts?
Methodological Answer:
- Cyclic voltammetry (CV) : Compare redox potentials in acetonitrile or ionic liquids. Bromides often show higher ionic conductivity but lower stability vs. oxidation .
- Ionic conductivity measurements : Use impedance spectroscopy; bulk ionic conductivity in MABr is ~10⁻⁴ S/cm, influenced by crystallinity .
- Halide exchange studies : Substitute Br⁻ with Cl⁻ via anion-exchange resins and track property changes .
What advanced statistical methods are recommended for analyzing high-throughput screening data in ammonium salt optimization?
Methodological Answer:
- Machine learning (ML) : Train models on datasets (e.g., synthesis conditions vs. PL intensity) to predict optimal parameters .
- Principal Component Analysis (PCA) : Reduce dimensionality in spectral or XRD datasets to identify key variables .
- Design of Experiments (DoE) : Use response surface methodology (RSM) to map interactions between solvent, temperature, and yield .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
